molecular formula C28H33NO5 B1676280 Mepramidil CAS No. 23891-60-3

Mepramidil

Cat. No. B1676280
CAS RN: 23891-60-3
M. Wt: 463.6 g/mol
InChI Key: IFYJCDHOWBSELI-UHFFFAOYSA-N
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Description

This would include the chemical name, formula, and structure of the compound, as well as its classification (e.g., is it an organic compound, a drug, a polymer?).





  • Synthesis Analysis

    This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.





  • Molecular Structure Analysis

    This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.





  • Chemical Reactions Analysis

    This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.





  • Physical And Chemical Properties Analysis

    This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Pharmacokinetics and Mechanisms

    • Metoclopramide Applications : Metoclopramide, a drug similar to Mepramidil, acts as a dopamine receptor antagonist and has been used for treating various gastrointestinal symptoms. It plays a significant role in the management of gastro-oesophageal reflux and gastric stasis. It is also increasingly used for managing nausea and vomiting, especially for emesis induced by cytotoxic agents (Desmond & Watson, 1986).

    Clinical Therapeutic Applications

    • Therapy of Extrapyramidal Motor Disturbances : Tiaprid, another drug related to Mepramidil, has been shown to inhibit dopamine receptors in specific brain regions and effectively reduce involuntary movements in patients with extrapyramidal movement disorders (Claus & Aschoff, 1979).
    • Treatment of Schizophrenia and Dysthymia : Substituted benzamides, a class to which Mepramidil belongs, have been used in treating dysthymic disorder and schizophrenia. These compounds selectively modulate dopaminergic neurons, particularly in the mesocorticolimbic area, which is important for cognitive processing (Pani & Gessa, 2002).

    Pharmacological Impact in Combination Therapy

    • Herb-Drug Interactions : A study investigated the interactions between Scutellariae Radix (SR) and mefenamic acid (MEF), a drug similar to Mepramidil, focusing on pharmacokinetic dispositions, anti-inflammatory effects, and adverse effects. The findings suggest that combining SR extract with MEF enhanced anti-inflammatory effects and alleviated adverse effects of MEF, providing insights for combination therapy against inflammatory diseases (Fong et al., 2015).
    • Influence on Bioactive Flavones Absorption : Another study on the interaction between mefenamic acid and Radix Scutellariae showed that MEF significantly increased the absorption of bioactive flavones from Radix Scutellariae and reduced their metabolism. This interaction could lead to alterations in pharmacokinetic profiles and enhance anti-inflammatory effects (Li et al., 2014).

    Miscellaneous Applications

    • Relaxant Effects on Myometrium : A study explored the relaxant properties of metoclopramide on pregnant myometrium. The findings indicate metoclopramide’s ability to relax myometrial contractions, suggesting its potential use in obstetrics (Tang et al., 2014).

    Safety And Hazards

    This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.




  • Future Directions

    This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.




    Each of these sections would involve a thorough review of the scientific literature, with all relevant papers being analyzed and cited. The analysis would be presented in paragraph format, with a subheading for each section.


    I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


    properties

    IUPAC Name

    3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFYJCDHOWBSELI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H33NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    24050-58-6 (hydrochloride)
    Record name Mepramidil [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID40178590
    Record name Mepramidil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40178590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    463.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Mepramidil

    CAS RN

    23891-60-3
    Record name Mepramidil [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Mepramidil
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40178590
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name MEPRAMIDIL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8KR48J61
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    HY Lin, W Chen, J Shi, WY Kong, JL Qi… - Chemical Biology & …, 2013 - Wiley Online Library
    Inducing apoptosis is an important and promising therapeutic approach to overcome cancer. Here, we described a series of novel synthesized compounds, cinnamic acyl shikonin …
    Number of citations: 28 onlinelibrary.wiley.com
    A Ramu, N Ramu - Cancer chemotherapy and pharmacology, 1992 - Springer
    The multidrug-resistance (MDR)-reversal activity of 232 phenothiazines and structurally related compounds was tested in MDR P388 cells. Such activity was found among compounds …
    Number of citations: 151 link.springer.com
    World Health Organization - 2013 - apps.who.int
    The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
    Number of citations: 32 apps.who.int
    World Health Organization - 2004 - apps.who.int
    WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
    Number of citations: 2 apps.who.int
    World Health Organization - 2003 - apps.who.int
    WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
    Number of citations: 2 apps.who.int
    JKPRA Høgset, NI AS - i.moscow
    Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
    Number of citations: 0 i.moscow

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